(2~{S},4~{S})-4-(4-phenylphenyl)carbonyloxypyrrolidine-2-carboxylic acid
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Overview
Description
SN05 is a potent inhibitor of amino acid transport, specifically targeting various amino acid transporters such as ASCT1, ASCT2, EAAT1, EAAT2, EAAC1, and EAAT5. This compound has shown significant potential in anticancer research due to its ability to inhibit the transport of amino acids, which are essential for the growth and proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SN05 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of SN05 would involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions to ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
SN05 undergoes various chemical reactions, including:
Oxidation: SN05 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert SN05 into reduced forms, which may have different biological activities.
Substitution: SN05 can undergo substitution reactions where functional groups are replaced by other groups, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce more saturated compounds .
Scientific Research Applications
SN05 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study amino acid transport mechanisms and to develop new inhibitors.
Biology: Investigated for its effects on cellular metabolism and signaling pathways.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit amino acid transport in cancer cells.
Mechanism of Action
SN05 exerts its effects by inhibiting amino acid transporters, which are essential for the uptake of amino acids into cells. By blocking these transporters, SN05 disrupts the supply of amino acids, leading to reduced cellular growth and proliferation. This mechanism is particularly effective in cancer cells, which have a high demand for amino acids to support their rapid growth .
Comparison with Similar Compounds
Similar Compounds
ASCT1 Inhibitors: Other inhibitors targeting ASCT1 include compounds such as benzylserine and threonine derivatives.
EAAT Inhibitors: Similar inhibitors for EAAT transporters include compounds like L-trans-pyrrolidine-2,4-dicarboxylate and dihydrokainate
Uniqueness of SN05
SN05 is unique due to its broad-spectrum inhibition of multiple amino acid transporters, making it a versatile tool in research. Its high potency and specificity for these transporters set it apart from other inhibitors, providing a valuable resource for studying amino acid transport and developing new therapeutic strategies .
Properties
Molecular Formula |
C18H17NO4 |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
(2S,4S)-4-(4-phenylbenzoyl)oxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-10-15(11-19-16)23-18(22)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-16,19H,10-11H2,(H,20,21)/t15-,16-/m0/s1 |
InChI Key |
GCIZCIZLSHSWDS-HOTGVXAUSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(CNC1C(=O)O)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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